Hinc II

Unit Definition Activity Efficiency Comparative Enzyme Activity

Hinc II (Hind II) is a Type II restriction endonuclease (REase) originally isolated from *Haemophilus influenzae* serotype Rc. The enzyme recognizes the degenerate hexanucleotide palindromic sequence 5′-GTY↓RAC-3′ (where Y = C/T, R = A/G) and cleaves double-stranded DNA to generate blunt-ended fragments with terminal 5′-phosphates.

Molecular Formula C32H53N11O13P2
Molecular Weight 861.8 g/mol
CAS No. 81295-21-8
Cat. No. B13384543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHinc II
CAS81295-21-8
Molecular FormulaC32H53N11O13P2
Molecular Weight861.8 g/mol
Structural Identifiers
SMILESCCN(CC)CC.CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O
InChIInChI=1S/C20H23N9O13P2.2C6H15N/c21-15-9-16(23-3-22-15)28(5-26-9)19-11(30)13-7(39-19)1-37-44(35,36)42-14-8(2-38-43(33,34)41-13)40-20(12(14)31)29-6-27-10-17(29)24-4-25-18(10)32;2*1-4-7(5-2)6-3/h3-8,11-14,19-20,30-31H,1-2H2,(H,33,34)(H,35,36)(H2,21,22,23)(H,24,25,32);2*4-6H2,1-3H3
InChIKeyJFWXPCYJPWAGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hinc II (CAS 81295-21-8) Restriction Enzyme: Core Identity and Procurement Baseline


Hinc II (Hind II) is a Type II restriction endonuclease (REase) originally isolated from *Haemophilus influenzae* serotype Rc [1]. The enzyme recognizes the degenerate hexanucleotide palindromic sequence 5′-GTY↓RAC-3′ (where Y = C/T, R = A/G) and cleaves double-stranded DNA to generate blunt-ended fragments with terminal 5′-phosphates . It is a member of the PD-(D/E)XK superfamily and functions as a homodimer requiring only Mg²⁺ as a cofactor for catalytic activity [2]. The enzyme's specificity and cleavage properties have been extensively characterized through X-ray crystallography, revealing a unique indirect readout mechanism for degenerate sequence recognition [3].

Why Generic Substitution Fails: Critical Differentiation Among Type II Restriction Enzymes


The performance of a restriction enzyme in downstream applications is contingent upon a complex interplay of factors beyond simple recognition site identity. While enzymes sharing the same recognition sequence (isoschizomers) like Hind II may appear functionally equivalent, critical differences in buffer compatibility, unit definition, star activity propensity, methylation sensitivity, and cleavage fidelity can drastically alter experimental outcomes . For instance, substituting Hinc II for a different Type II enzyme like EcoRV—even when both generate blunt ends—introduces variability in DNA distortion mechanics and cleavage kinetics that can compromise reproducibility in sensitive techniques such as RFLP analysis or precise cloning workflows [1]. The following evidence provides the quantitative justification for selecting Hinc II over its closest functional analogs and class competitors.

Quantitative Evidence for Hinc II Differentiation vs. Analogs and In-Class Candidates


Unit Definition and Activity Efficiency: Hinc II vs. Hind III and EcoR I

The operational definition of one enzyme unit (U) varies significantly among restriction enzymes, directly impacting the quantity of enzyme required for a complete digestion. In a standardized assay using 1 µg of supercoiled pBR322 DNA in a 1-hour reaction, Hinc II requires 4.0 U for complete digestion, while Hind III requires only 0.5 U and EcoR I requires 0.5 U . This quantitative difference demonstrates that Hinc II exhibits lower specific activity per unit under these defined conditions relative to these specific, commonly used comparators.

Unit Definition Activity Efficiency Comparative Enzyme Activity

Buffer Compatibility and Activity Profile: Hinc II in Universal Buffers

Hinc II exhibits a defined and limited buffer compatibility profile that must be considered when planning double-digest reactions. In a vendor-specific buffer panel, Hinc II retains 100% activity in CMX Buffer 5 (20 mM Tris-HCl, pH 7.0 at 37°C; 5 mM MgCl2; 50 mM KCl; 1 mM DTT; 100 µg/ml BSA) but shows significantly reduced activity in other common buffers: 50% in Buffers 1 and 2, and 75% in Buffer 3 . In contrast, modern fast-digest formulations achieve 100% activity in a universal buffer, eliminating the need for sequential digestions or buffer exchanges .

Buffer Compatibility Double-Digest Workflow Universal Buffer System

Star Activity and Sequence Fidelity: Hinc II vs. Engineered FastDigest Variants

Standard formulations of Hinc II are susceptible to 'star activity'—a reduction in sequence recognition fidelity—when exposed to high concentrations of glycerol or DMSO . Under such conditions, the enzyme's recognition sequence may change, leading to off-target cleavage. In contrast, modern fast-digest formulations of Hinc II are engineered to completely eliminate star activity effects, even with short incubation times and universal buffers .

Star Activity Sequence Fidelity Glycerol Sensitivity DMSO Sensitivity

Structural Basis for Degenerate Sequence Recognition: Hinc II vs. EcoRV

The crystal structure of Hinc II in complex with cognate DNA (PDB ID: 1KC6) at 2.6 Å resolution reveals a unique 'indirect readout' mechanism for its degenerate recognition of the GTY↓RAC sequence [1]. The enzyme distorts the DNA through the intercalation of glutamine side chains into the major groove, generating a concerted shift of all six target base pairs toward the minor groove and creating an unusual cross-strand purine stacking at the central pyrimidine-purine step [1]. Comparison with the EcoRV cocrystal structure demonstrates that the underlying mechanism for degenerate sequence recognition in Hinc II is mediated by sequence-dependent differences in base-stacking free energies, whereas EcoRV employs a more rigid 'direct readout' mechanism for its specific GATATC sequence [1][2].

Structural Biology DNA Distortion Indirect Readout Crystal Structure

Cleavage Speed and Workflow Efficiency: Standard Hinc II vs. FastDigest Hinc II

The time required for complete DNA digestion is a critical factor in laboratory workflow efficiency. Standard Hinc II typically requires a 1-hour incubation at 37°C for complete digestion of 1 µg of lambda DNA . In contrast, the engineered FastDigest Hinc II variant achieves complete digestion within 5–15 minutes using a universal buffer . This represents a reduction in digestion time of 4- to 12-fold.

Digestion Time Workflow Efficiency FastDigest Time-to-Result

Exonuclease Contamination and Overdigestion Fidelity: Hinc II vs. Less Pure Enzyme Preparations

The presence of contaminating exonuclease activities can degrade DNA ends, compromising downstream cloning and analysis. High-purity commercial preparations of Hinc II are rigorously tested to ensure the absence of such activities. Specifically, even under prolonged overdigestion conditions (16-hour incubation), Hinc II shows no detectable 3′ or 5′ exonuclease activity . This level of purity is a critical quality metric that distinguishes reputable vendor preparations from potentially contaminated, lower-cost alternatives.

Exonuclease Activity Overdigestion Purity Fidelity

Optimal Application Scenarios for Hinc II Based on Verified Quantitative Evidence


Restriction Fragment Length Polymorphism (RFLP) Analysis in Species Identification

The degenerate sequence recognition (GTY↓RAC) and unique indirect readout mechanism of Hinc II make it ideally suited for generating distinctive restriction fragment patterns in RFLP applications. The enzyme's ability to cleave a variety of sequences while maintaining high fidelity allows for the robust differentiation of closely related species, as demonstrated in the PCR-RFLP identification of Thunnus tuna species [1] and dermatophyte fungi [2]. Its consistent performance, when used with validated buffers , ensures reproducible banding patterns critical for forensic and taxonomic studies.

Precise Cloning of Blunt-Ended DNA Fragments with High-Fidelity End Integrity

Hinc II generates blunt-ended fragments with terminal 5'-phosphates, a necessary intermediate for many cloning strategies . The demonstrated absence of detectable 3′ or 5′ exonuclease activity, even after 16 hours of overdigestion , is paramount for maintaining the integrity of these ends. This high purity ensures maximal ligation efficiency and minimizes the loss of valuable DNA, making Hinc II a reliable choice for constructing recombinant plasmids, generating libraries, or preparing templates for in vitro transcription when a blunt-ended cloning site is required.

Methylation-Sensitive Genotyping and Epigenetic Studies

Hinc II is reported to be unaffected by CG methylase activity, meaning its cleavage is not blocked by 5-methylcytosine at CpG sites . This property distinguishes it from methylation-sensitive enzymes like Hpa II or Msp I and allows it to be used in experimental designs where the methylation status of CpG islands is not a variable to be measured. For example, in genotyping assays where DNA is derived from organisms or tissues with variable methylation patterns, Hinc II provides a more consistent and predictable cleavage profile, simplifying data interpretation and increasing assay robustness.

High-Throughput Genotyping with FastDigest Hinc II Workflow Optimization

For laboratories prioritizing speed and consistency in high-throughput screening or diagnostic assays, the FastDigest Hinc II variant offers a significant advantage. Its ability to achieve complete digestion in 5–15 minutes—a 4- to 12-fold reduction in incubation time compared to the standard enzyme —dramatically accelerates workflow. Combined with 100% activity in a universal buffer , this formulation eliminates buffer exchange steps and reduces total assay time, making it an optimal choice for automated liquid handling systems and high-volume genotyping or RFLP-based screening programs.

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